N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide” is a derivative of 8H-indeno[1,2-d]thiazole . It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL pro .
Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activity against SARS-CoV-2 3CL pro . The position of the methoxy group on the phenyl ring significantly affected inhibitory activities against SARS-CoV-2 3CL pro .Mechanism of Action
Target of Action
The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of the SARS-CoV-2 virus .
Mode of Action
The compound interacts with the 3CL pro enzyme, inhibiting its function It’s known that the compound displayed inhibitory activity with an ic50 of 128 ± 017 μM against SARS-CoV-2 3CL pro .
Biochemical Pathways
The inhibition of the 3CL pro enzyme disrupts the replication of the SARS-CoV-2 virus . This is because the 3CL pro enzyme is responsible for processing the polyproteins that are translated from the viral RNA .
Result of Action
The result of the compound’s action is the inhibition of the SARS-CoV-2 virus replication . By inhibiting the 3CL pro enzyme, the compound prevents the virus from producing essential proteins, thereby halting its replication process .
Action Environment
It’s worth noting that the effects of steric hindrance and electron withdrawing were found to be detrimental to inhibitory activities .
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O3S2/c19-14(10-5-6-12(22-10)18(20)21)17-15-16-13-9-4-2-1-3-8(9)7-11(13)23-15/h1-6H,7H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZABIKXMLVHLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.